Bienvenue dans la boutique en ligne BenchChem!

Valsartan N2-Glucuronide

Drug metabolism ADME glucuronide stability

Valsartan N2-Glucuronide (C₃₀H₃₇N₅O₉, MW 611.64) is a phase II N-glucuronide conjugate of the angiotensin II AT1-receptor blocker valsartan, formed through UDP-glucuronosyltransferase (UGT)-mediated conjugation at the tetrazole N2 position. Unlike the primary oxidative metabolite valeryl-4-hydroxy valsartan—which accounts for approximately 9% of an oral dose—valsartan N2-glucuronide belongs to a class of glucuronide metabolites that collectively represent a minor yet analytically critical fraction of valsartan's metabolic profile, with distinct chromatographic retention, ionization behaviour, and hydrolytic stability.

Molecular Formula C₃₀H₃₇N₅O₉
Molecular Weight 611.64
Cat. No. B1156590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValsartan N2-Glucuronide
Molecular FormulaC₃₀H₃₇N₅O₉
Molecular Weight611.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valsartan N2-Glucuronide: A Definitive Reference Standard for Sartan Metabolite Profiling and Pharmacokinetic Studies


Valsartan N2-Glucuronide (C₃₀H₃₇N₅O₉, MW 611.64) is a phase II N-glucuronide conjugate of the angiotensin II AT1-receptor blocker valsartan, formed through UDP-glucuronosyltransferase (UGT)-mediated conjugation at the tetrazole N2 position [1]. Unlike the primary oxidative metabolite valeryl-4-hydroxy valsartan—which accounts for approximately 9% of an oral dose—valsartan N2-glucuronide belongs to a class of glucuronide metabolites that collectively represent a minor yet analytically critical fraction of valsartan's metabolic profile, with distinct chromatographic retention, ionization behaviour, and hydrolytic stability [2]. As a certified reference standard (TRC V095795), it enables unambiguous identification and quantification in LC–MS/MS-based bioanalytical workflows where isomeric glucuronide differentiation is essential .

Why Valsartan N2-Glucuronide Cannot Be Replaced by Other Valsartan Metabolites or Sartan Glucuronides


Valsartan's metabolic profile includes at least three structurally distinct glucuronide species—acyl glucuronide, N1-glucuronide, and N2-glucuronide—each differing in conjugation site, chemical stability, and analytical behaviour [1]. Acyl glucuronides are ester-linked and prone to pH-dependent intramolecular acyl migration, generating multiple isomeric forms that complicate quantification; in contrast, N-glucuronides such as valsartan N2-glucuronide form stable C–N bonds that resist acyl migration but exhibit distinct hydrolytic stability profiles in biological matrices [1]. Even among N-glucuronides, substitution is not interchangeable: the half-life of valsartan N-glucuronide in human feces (1.5–3.9 h) differs markedly from candesartan N-glucuronide (5.2–11.3 h), demonstrating that glucuronide stability is aglycone-dependent and cannot be inferred across sartan drugs [2]. Furthermore, the N2 isomer requires specific vibrational spectroscopic signatures in the NH/OH stretching region (sharp Na⁺-complex resonances) to differentiate from the N1 isomer during structural confirmation [3]. For analytical method validation, impurity profiling, or pharmacokinetic modelling, substituting a generic valsartan metabolite reference standard for the specific N2-glucuronide standard introduces identity uncertainty, retention time misalignment, and quantification bias that can compromise regulatory submission data integrity.

Quantitative Differentiation Evidence for Valsartan N2-Glucuronide Against Closest Analogs


Hydrolytic Half-Life in Human Feces: Valsartan N-Glucuronide vs. Structural Class Comparators

In a direct head-to-head stability study of five glucuronide metabolites incubated in pooled human feces, valsartan N-glucuronide demonstrated a hydrolytic half-life of 1.5–3.9 hours [1]. This places it between the rapidly hydrolyzed ifenprodil O-glucuronide (0.5–0.6 h) and the more stable candesartan N-glucuronide (5.2–11.3 h), and comparable to camizestrant N-glucuronide (3.6–3.9 h). Notably, all N-glucuronides tested were stable across pH 1.5–12.0 in aqueous solution, whereas candesartan N-glucuronide uniquely showed acid-lability (half-life 61.8 h at pH 1.5, 93.5 h at pH 2.5), confirming that N-glucuronide stability is aglycone-specific and cannot be predicted from class membership [1].

Drug metabolism ADME glucuronide stability human feces hydrolysis

Species-Specific Hepatocyte Metabolism: Valsartan Glucuronide Isomer Ratios Across Preclinical Models

When valsartan was incubated with hepatocytes from multiple species, two glucuronide conjugates (M2 at Rt 12.6 min and M3 at Rt 14.2 min, both with [M+1]⁺ m/z 612.26 and [M−1]⁻ m/z 610.25, MW 611.3) were detected across rat, dog, cynomolgus monkey, marmoset, and human hepatocytes [1]. In rat and dog hepatocytes, M2 was the predominant glucuronide; in cynomolgus monkey, M2 and M3 were formed in approximately equal amounts; in marmoset and human hepatocytes, the oxidative metabolite M1 (4-hydroxyvalsartan, m/z 452) dominated the metabolic profile, with glucuronides representing minor components [1]. This species-dependent shift—from glucuronide-dominated metabolism in rodents to oxidation-dominated metabolism in primates—means that valsartan N2-glucuronide reference standards are most critical for rodent and dog ADME studies, whereas human-relevant models require different analytical prioritization.

Species differences in vitro metabolism hepatocyte incubation preclinical ADME

Isomeric Differentiation by Cryogenic Vibrational Spectroscopy: N2-Glucuronide vs. N1-Glucuronide

Gorlova et al. (2017) demonstrated that two isomeric valsartan glucuronide metabolites—corresponding to N1 and N2 conjugation at the tetrazole ring—can be unambiguously differentiated using cryogenic ion trap vibrational spectroscopy with messenger tagging (N₂). Na⁺-complexed ions of each isomer yield sharp, distinct resonances in the high-frequency NH and OH stretching regions (3000–3700 cm⁻¹), enabling baseline-resolved spectral differentiation without chromatographic separation [1]. This approach overcomes a key limitation of conventional LC–MS/MS: isomeric glucuronides share identical precursor and product ion masses (m/z 612.26 [M+1]⁺), making MS-only differentiation impossible. The spectroscopic method provides direct structural confirmation of the N2-isomer identity that chromatographic retention time alone cannot guarantee, as retention time shifts across columns and mobile phases can lead to misassignment.

Structural elucidation vibrational spectroscopy isomer differentiation metabolite identification

Chromatographic Retention Differentiation: N2-Glucuronide vs. Oxidative Metabolite in Reversed-Phase LC–MS

In the marmoset pharmacokinetic study by Matsumoto et al. (2022), valsartan glucuronide conjugates M2 and M3 exhibited reversed-phase HPLC retention times of 12.6 min and 14.2 min respectively, while the oxidative metabolite M1 (4-hydroxyvalsartan) eluted at 10.1 min and the parent valsartan at a distinct retention time under the same gradient conditions (0–0.5 min 20% B; 20–90% B over 0.5–3.0 min; 90% B over 3.0–3.5 min) [1]. The selected ion monitoring at m/z 612.26 ([M+1]⁺) and 610.25 ([M−1]⁻) specifically captured the glucuronide conjugates without interference from the oxidative metabolite (m/z 452 [M+1]⁺) or parent drug (m/z 434.1 → 179.0 MRM transition) [1]. This 2.5-minute retention gap between M2 and M1, combined with 42% higher molecular mass for the glucuronide, provides a robust basis for chromatographic method development where co-elution of the more abundant M1 could otherwise mask or misidentify the N2-glucuronide peak.

LC-MS/MS metabolite profiling retention time bioanalytical method validation

Chemical Stability Advantage: N2-Glucuronide Resistance to Acyl Migration vs. Acyl Glucuronide

Valsartan acyl glucuronide, formed via ester linkage at the carboxylic acid moiety, is inherently unstable and undergoes non-enzymatic, pH-dependent intramolecular acyl migration to generate multiple positional isomers and epimers, complicating both qualitative identification and quantitative accuracy [1]. In contrast, valsartan N2-glucuronide is formed through a stable C–N bond at the tetrazole N2 position, which is structurally incapable of undergoing acyl migration [2]. Zhang et al. (2025) confirmed that valsartan N-glucuronide remains stable across pH 1.5–12.0 in aqueous solution over the study duration, with degradation observed only upon exposure to fecal hydrolases (half-life 1.5–3.9 h) [3]. This fundamental chemical stability distinction means that N2-glucuronide reference standard solutions maintain compositional integrity under typical laboratory storage and handling conditions, whereas acyl glucuronide standards require strict pH and temperature control to prevent isomerization artifacts. This is a class-level property of N-glucuronides vs. O-acyl-glucuronides, directly supported by the structural chemistry of the conjugate bond type.

Glucuronide stability acyl migration sample handling reference standard integrity

Quantitative Abundance Relative to Primary Metabolite: Why N2-Glucuronide Requires a Dedicated Standard for Accurate Quantification

FDA prescribing information and published pharmacokinetic data consistently identify valeryl-4-hydroxy valsartan as the primary human metabolite, accounting for approximately 9% of an oral dose (approximately 11% of plasma radioactivity AUC₀–₂₄ₕ) [1][2]. In contrast, glucuronide conjugates—including N2-glucuronide—are recovered at substantially lower abundance, with total metabolites (including both oxidative and conjugative pathways) accounting for only approximately 20% of dose, while approximately 80% is excreted unchanged [1]. This approximately 4–5-fold lower systemic exposure of glucuronide metabolites relative to the primary oxidative metabolite requires analytical methods with proportionally higher sensitivity for N2-glucuronide quantification. A dedicated N2-glucuronide reference standard is required to establish the lower limit of quantification (LLOQ) in the sub-ng/mL range needed for accurate pharmacokinetic profiling, as a generic valsartan or 4-hydroxyvalsartan standard cannot validate the extraction recovery, matrix effect, and detector response specific to the glucuronide conjugate.

Metabolite abundance pharmacokinetic modeling AUC ratio bioanalytical sensitivity

Priority Procurement Scenarios for Valsartan N2-Glucuronide in Research and Industrial Settings


GLP Bioanalytical Method Validation for Valsartan Metabolite Quantification in Plasma and Feces

When validating an LC–MS/MS method for valsartan and its metabolites in biological matrices per ICH M10 or FDA bioanalytical method validation guidance, valsartan N2-glucuronide serves as the essential reference standard for establishing glucuronide-specific parameters. The standard enables determination of N2-glucuronide-specific extraction recovery, matrix factor, and LLOQ—parameters that cannot be extrapolated from the parent valsartan or 4-hydroxyvalsartan standards due to the glucuronide's distinct physicochemical properties (higher polarity, different ionization efficiency, unique chromatographic retention at Rt ~12.6–14.2 min vs. ~10.1 min for M1) [1]. In fecal ADME studies, the validated method must also account for potential ex vivo hydrolysis of N2-glucuronide back to parent drug (half-life 1.5–3.9 h in feces, as established by Zhang et al., 2025), requiring the reference standard for stability assessments under sample collection and storage conditions [2].

Species-Specific Preclinical Pharmacokinetic Profiling in Rodent and Dog Models

In rodent and dog pharmacokinetic studies, where glucuronide conjugates M2 and M3 represent major in vitro metabolites (predominant over M1 in rat and dog hepatocyte incubations), valsartan N2-glucuronide is the critical calibrant for accurate metabolite quantification [1]. Laboratories conducting cross-species PK comparisons must use the N2-glucuronide standard to correctly assign and integrate the M2 peak (Rt 12.6 min, m/z 612.26), distinguishing it from the M3 isomer (Rt 14.2 min) and from potential acyl glucuronide degradation products. Without this standard, the risk of peak misassignment between glucuronide isomers—which share identical MS/MS transitions—is high, potentially invalidating PK parameter calculations in regulatory toxicology studies [1].

Pharmaceutical Impurity Profiling and ANDA/DMF Submission Support

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for valsartan-containing products, valsartan N2-glucuronide is a required impurity reference standard for demonstrating analytical method specificity and for quantifying potential metabolite-related impurities in drug substance and drug product batches [1]. The standard's characterized purity (typically 95%) and structural identity—confirmed by the cryogenic vibrational spectroscopic differentiation method of Gorlova et al. (2017) [2]—support its use as a system suitability marker in HPLC/LC–MS impurity methods. Its N-glucuronide bond stability (no acyl migration artifacts) ensures consistent chromatographic performance across method transfer between laboratories, a critical advantage over the acyl glucuronide analog which may generate variable impurity profiles due to isomerization [3].

Forensic and Clinical Toxicology Confirmation of Valsartan Metabolite Exposure

In forensic toxicology and clinical compliance monitoring, where definitive identification of valsartan metabolites in urine or plasma is required for legal or diagnostic purposes, valsartan N2-glucuronide provides the authentic reference mass spectrum and retention time needed to meet confirmation criteria (e.g., ±0.2 min retention time matching, ±20% ion ratio matching per SWGTOX or similar guidelines). The N2-glucuronide standard's intermediate stability in biological matrices (half-life 1.5–3.9 h in feces; stable at pH 1.5–12.0 in aqueous solution [1]) informs appropriate sample preservation protocols—specifically, immediate freezing and avoidance of prolonged room-temperature storage to prevent ex vivo hydrolysis that could falsely elevate parent valsartan concentrations and obscure the metabolite signature.

Quote Request

Request a Quote for Valsartan N2-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.